Cas no 72850-79-4 (Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate)

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a versatile heterocyclic compound featuring a bromo-substituted thiazole core with a trifluoromethyl group and an ester functionality. Its structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the bromo and trifluoromethyl groups enhances reactivity, enabling selective cross-coupling reactions and further functionalization. The ethyl ester moiety offers additional derivatization potential, such as hydrolysis or amidation. This compound is particularly useful in medicinal chemistry for constructing trifluoromethylated heterocycles, which are known for their metabolic stability and lipophilicity. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate structure
72850-79-4 structure
Product Name:Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
CAS No:72850-79-4
MF:C7H5BrF3NO2S
MW:304.084310293198
MDL:MFCD08166749
CID:550854
PubChem ID:13282759
Update Time:2025-05-26

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate
    • 2-BROMO-4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
    • 5-Thiazolecarboxylicacid, 2-bromo-4-(trifluoromethyl)-, ethyl ester
    • ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • Ethyl 2-bromo-4-trifluoromethylthiazole-5-carboxylate
    • 2-Bromo-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester
    • 5-Thiazolecarboxylic acid, 2-bromo-4-(trifluoromethyl)-, ethyl ester
    • XPAISTXWPBHIMZ-UHFFFAOYSA-N
    • 1311AC
    • PC7478
    • A
    • Ethyl 2-Bromo-4-Trifluoromethyl-5-Thiazolecarboxylate
    • AKOS005072668
    • Ethyl2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate
    • 2-bromo-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester
    • FT-0602646
    • AMY310
    • J-520716
    • FC-0727
    • SCHEMBL299362
    • AB43576
    • AC-7165
    • 5-Thiazolecarboxylicacid,2-bromo-4-(trifluoromethyl)-,ethyl ester
    • DTXSID20534554
    • EN300-339441
    • 2-Bromo-4-trifluoromethylthiazole-5-carboxylic acid ethyl ester
    • SY004495
    • CS-0067908
    • ethyl 2-bromanyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • MFCD08166749
    • A816888
    • A866192
    • 72850-79-4
    • ethyl 2-bromo-4-trifluoromethyl-1,3-thiazole-5-carboxylate
    • BB 0259738
    • Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
    • MDL: MFCD08166749
    • Inchi: 1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3
    • InChI Key: XPAISTXWPBHIMZ-UHFFFAOYSA-N
    • SMILES: BrC1=NC(C(F)(F)F)=C(C(=O)OCC)S1

Computed Properties

  • Exact Mass: 302.91800
  • Monoisotopic Mass: 302.91765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: No data available
  • Density: 1.725
  • Melting Point: No data available
  • Boiling Point: 303.561 ℃ at 760 mmHg
  • Flash Point: 137.389℃
  • Refractive Index: 1.5
  • PSA: 67.43000
  • LogP: 3.10110

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Pricemore >>

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Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Production Method

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:72850-79-4)Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Order Number:A866192
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:58
Price ($):162.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:72850-79-4)2-BROMO-4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
Order Number:sfd19127
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Additional information on Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 72850-79-4): An Overview

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 72850-79-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, a trifluoromethyl group, and a thiazole ring, which collectively contribute to its diverse chemical and biological properties. In this article, we will delve into the structure, synthesis, applications, and recent research developments surrounding this intriguing compound.

The structure of Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is defined by its molecular formula C10H7BrF3NOS. The presence of the bromine atom and the trifluoromethyl group imparts significant electronic and steric effects, making it a valuable intermediate in the synthesis of various bioactive molecules. The thiazole ring, known for its aromaticity and stability, further enhances the compound's reactivity and potential for functionalization.

The synthesis of Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves several well-documented methods. One common approach is the reaction of 2-bromo-4-(trifluoromethyl)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired ester. Another method involves the coupling of 2-bromo-4-(trifluoromethyl)thiazole with ethyl cyanoacetate followed by hydrolysis and esterification. These synthetic routes have been optimized to achieve high yields and purity, making Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate readily accessible for further applications.

In terms of applications, Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has found extensive use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bromine atom serves as a versatile leaving group for subsequent substitution reactions, while the trifluoromethyl group provides enhanced lipophilicity and metabolic stability. These properties make it particularly useful in the development of drugs targeting various therapeutic areas, including oncology, neurology, and infectious diseases.

Recent research developments have further highlighted the potential of Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate in drug discovery. For instance, a study published in *Journal of Medicinal Chemistry* reported the use of this compound as a key intermediate in the synthesis of novel thiazole-based inhibitors targeting protein-protein interactions (PPIs). These inhibitors showed promising activity against cancer-related PPIs, demonstrating the compound's utility in developing targeted therapies.

Another notable application is in the field of antimicrobial agents. Researchers at a leading pharmaceutical company have utilized Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate to synthesize new thiazole derivatives with potent antibacterial activity against multidrug-resistant strains. The results from these studies indicate that this compound can serve as a valuable scaffold for designing more effective antimicrobial agents.

Beyond its role in drug discovery, Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has also been explored for its potential in agrochemical applications. A recent study published in *Pest Management Science* demonstrated that derivatives of this compound exhibit strong herbicidal activity against various weed species. The unique combination of bromine and trifluoromethyl groups contributes to its high efficacy and selectivity, making it an attractive candidate for developing new herbicides.

In conclusion, Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 72850-79-4) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features make it an invaluable intermediate in the synthesis of bioactive molecules, contributing to advancements in medicinal chemistry and pharmaceutical research. As ongoing research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in the development of innovative solutions across multiple fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:72850-79-4)Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
A866192
Purity:99%
Quantity:5g
Price ($):162.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:72850-79-4)2-BROMO-4-(TRIFLUOROMETHYL)THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
sfd19127
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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